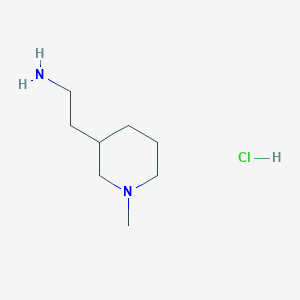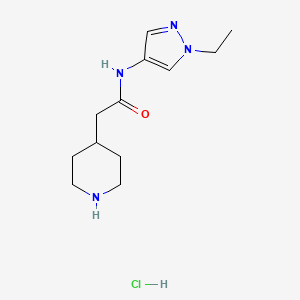
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride” is a chemical compound that is part of a collection of rare and unique chemicals . It is related to other compounds such as “2-CYANO-3-(1-METHYL-PIPERIDIN-3-YL)-ACRYLIC ACID ETHYL ESTER, HYDROIODIDE” and "(1-Methyl-piperidin-3-yl)-acetic acid" .
Aplicaciones Científicas De Investigación
Toxicity and Drug Development : Piperidine derivatives, including those related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, were studied for their toxicity using the brine shrimp bioassay. Some derivatives were found to be more toxic than others and were suggested for further drug development and in vivo experiments (Gul, Gul, & Erciyas, 2003).
Synthesis and Glycosidase Inhibitory Activity : Research has been conducted on the synthesis of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride, demonstrating potential glycosidase inhibitory activity. These findings are significant for developing new therapeutic agents (Baumann et al., 2008).
Antimicrobial Activities : A study synthesized and tested a compound similar to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride for antimicrobial activities. The compound exhibited moderate activities against various bacteria and fungi, indicating its potential use in treating infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Chemical Synthesis and Structure Studies : There has been significant interest in synthesizing and studying the crystal structures of compounds related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Thimmegowda et al., 2009).
Pharmacological Applications : Research into the pharmacological applications of similar compounds has been conducted, particularly focusing on their potential as antidepressants, antimicrobial agents, and inhibitors of various enzymes (Rameshkumar et al., 2003).
Aurora Kinase Inhibitor for Cancer Treatment : A study on aurora kinase inhibitors, which are significant in cancer treatment, identified compounds structurally related to 2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride as potential therapeutic agents (ヘンリー,ジェームズ, 2006).
Impact on Pharmacokinetics : Studies have also been conducted to understand the impact of related compounds on the pharmacokinetics of novel inhibitors, especially in the context of enzymatic hydrolysis and drug metabolism (Teffera et al., 2013).
Propiedades
IUPAC Name |
2-(1-methylpiperidin-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-10-6-2-3-8(7-10)4-5-9;/h8H,2-7,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDWYLMYUDMWGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-piperidin-3-yl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-Methoxy-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole dihydrochloride](/img/structure/B1402483.png)


![4-{5-[2-(2-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402487.png)








![2-Methyl-7-morpholin-2-yl-3-morpholin-4-ylmethyl-pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B1402504.png)
